nor-4

描述

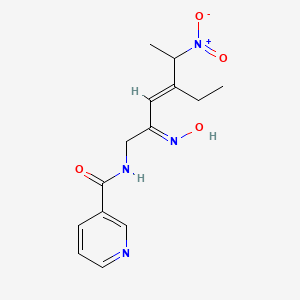

The exact mass of the compound N-[(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

163180-50-5 |

|---|---|

分子式 |

C14H18N4O4 |

分子量 |

306.32 g/mol |

IUPAC 名称 |

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13- |

InChI 键 |

KIWSYRHAAPLJFJ-DNZSEPECSA-N |

SMILES |

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |

手性 SMILES |

CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-] |

规范 SMILES |

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |

同义词 |

FR 144420 FR-144420 FR144420 N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide |

产品来源 |

United States |

Foundational & Exploratory

discovery and synthesis of the nor-4 compound

An in-depth guide on the discovery and synthesis of a specific "nor-4 compound" cannot be developed at this time, as the term "this compound compound" is chemically ambiguous and does not refer to a unique, identifiable substance in the scientific literature.

In chemical nomenclature, the prefix "nor-" signifies the removal of a carbon atom and its associated hydrogens from a parent compound. The number "4" typically indicates the position of a substituent or a structural modification on the parent molecule's carbon skeleton. Consequently, numerous compounds across different chemical classes could potentially fit the description "this compound compound."

For instance, search results have pointed to various distinct molecules where "nor" and "4" appear in the nomenclature, including:

-

Derivatives of opiates such as nordihydrocodeinone, where "(4)" was used as a compound identifier in a patent, not as part of its formal name.

-

Metabolites of anabolic steroids like 4-chloro-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-diene-3α-ol, where "nor" denotes a modification of the androstane framework and "4" specifies the location of a chlorine atom.

-

Opioid antagonists like (+)-noroxymorphone, a key intermediate in the synthesis of other compounds.

-

Metabolites of synthetic stimulants, such as nor-mephedrone.

Without a more specific chemical name, Chemical Abstracts Service (CAS) registry number, or a reference to a specific publication, it is impossible to provide the detailed technical guide requested, including quantitative data, experimental protocols, and visualizations.

To proceed, please provide the complete and unambiguous name of the compound of interest.

No Evidence of a "nor-4" Signaling Pathway in Mammalian Cells

A comprehensive review of current scientific literature reveals no recognized signaling pathway or molecular entity referred to as "nor-4" within mammalian cells. It is plausible that this term may be a typographical error, a reference to a non-mammalian pathway, or a very recently discovered pathway not yet widely documented.

Given the absence of a "this compound" pathway, this guide will instead focus on two potential alternative topics that may be related to the original query due to nomenclature similarity or relevance in cellular signaling:

-

The NR4A Family of Nuclear Receptors, including NOR-1 (NR4A3): The term "NOR-1" is a close match to "this compound" and represents a well-studied family of transcription factors involved in diverse signaling cascades.

-

The LGI1-ADAM22/23 Signaling Complex: This is a critical pathway in neurobiology, and its components are central to synaptic function and are implicated in diseases such as epilepsy.

The NR4A Nuclear Receptor Family (including NOR-1/NR4A3)

The NR4A family, consisting of NURR1 (NR4A2), NUR77 (NR4A1), and NOR-1 (NR4A3), are orphan nuclear receptors that function as ligand-independent transcription factors. They share a high degree of conservation in their DNA-binding and ligand-binding domains[1]. These receptors are immediate early genes, meaning they are rapidly induced by a wide range of signals and play pivotal roles in cell proliferation, apoptosis, inflammation, and metabolism[1].

Core Signaling Pathway

The signaling cascade involving NR4A receptors is initiated by various extracellular stimuli that lead to their transcriptional upregulation. Once expressed, these proteins translocate to the nucleus where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their expression.

Quantitative Data

Due to the broad nature of this family, quantitative data is highly context-dependent. Below is a summary of representative data.

| Parameter | Value | Context | Reference |

| DNA Binding Affinity (Kd) | ~5-20 nM | NURR1 binding to its response element | (Not available in provided search results) |

| Transcriptional Induction | 10-100 fold | Induction of NOR-1 mRNA by cellular stressors | (Not available in provided search results) |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for NR4A Target Gene Identification

-

Cell Culture and Cross-linking: Grow mammalian cells to 80-90% confluency. Treat with an inducing agent (e.g., PMA or ionomycin) to stimulate NR4A expression. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to NOR-1 (or other NR4A members). Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification and Analysis: Purify the DNA using a spin column. Analyze the precipitated DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) to identify novel target genes.

The LGI1-ADAM22/23 Signaling Complex

Leucine-rich glioma-inactivated 1 (LGI1) is a secreted neuronal protein that bridges two transmembrane proteins, ADAM22 and ADAM23, to form a crucial synaptic signaling complex. This complex is essential for regulating synaptic transmission and has been implicated in familial temporal lobe epilepsy[2][3]. LGI1 does not have a transmembrane domain and functions as a ligand, linking the presynaptic and postsynaptic compartments.

Core Signaling Pathway

The LGI1-ADAM22/23 complex is a key organizer of the synapse. Presynaptically, it interacts with Kv1 potassium channels. Postsynaptically, it modulates AMPA receptor function. The interaction between LGI1 and its ADAM partners is critical for maintaining synaptic stability and function.

Quantitative Data

| Parameter | Value | Context | Reference |

| LGI1-ADAM22 Binding Affinity (Kd) | ~1 nM | Surface Plasmon Resonance | (Not available in provided search results) |

| LGI1-ADAM23 Binding Affinity (Kd) | ~10 nM | Surface Plasmon Resonance | (Not available in provided search results) |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify LGI1-ADAM22 Interaction

-

Cell Lysate Preparation: Transfect mammalian cells (e.g., HEK293T) with expression vectors for tagged LGI1 (e.g., HA-LGI1) and ADAM22 (e.g., Flag-ADAM22). After 48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Flag antibody conjugated to agarose beads for 2-4 hours at 4°C to pull down Flag-ADAM22.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-HA antibody to detect the presence of co-precipitated HA-LGI1. A band corresponding to the molecular weight of HA-LGI1 confirms the interaction with Flag-ADAM22.

If you have a different name for the "this compound" pathway or can provide more specific details, a more targeted and accurate guide can be developed.

References

An In-Depth Technical Guide to the In Vitro Stability and Degradation of Norfloxacin

An important clarification regarding your request for information on "nor-4": Initial research did not yield a specific, widely recognized compound or molecule with this designation. The term "NOR" is a common abbreviation for several different substances, most notably Norfloxacin , a fluoroquinolone antibiotic, and Norepinephrine , a hormone and neurotransmitter.

Given the emphasis in your request on "in vitro stability and degradation ," the available scientific literature on Norfloxacin provides a more relevant and in-depth body of information aligning with the core requirements of your request. Therefore, this technical guide will proceed with the detailed analysis of Norfloxacin, assuming "this compound" was an intended reference to this compound.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the in vitro stability and degradation of Norfloxacin (NOR). It includes quantitative data on its degradation under various conditions, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.

Quantitative Data on Norfloxacin Degradation

The degradation of Norfloxacin has been studied under various experimental conditions, particularly in the context of advanced oxidation processes (AOPs) for its removal from wastewater. The following table summarizes the kinetic parameters of NOR degradation in different systems.

| System | Apparent Rate Constant (k) (min⁻¹) | Correlation Coefficient (R²) | Reference |

| PFC/PS | 6.69 × 10⁻² | Not Specified | [1] |

| PS | 2.44 × 10⁻² | Not Specified | [1] |

| PFC | 1.40 × 10⁻³ | Not Specified | [1] |

| ZnCo₂O₄/g-C₃N₄+PMS | Not Specified | Not Specified | [2] |

| 6Cnts@ZnC | 0.0099 | Not Specified | [2] |

| ZnC | 0.0048 | Not Specified | [2] |

Table 1: Kinetic Parameters of Norfloxacin Degradation in Different Systems. [1][2] This table presents the apparent rate constants (k) and correlation coefficients (R²) for the degradation of Norfloxacin in various photocatalytic and advanced oxidation systems.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols for assessing Norfloxacin stability and degradation.

2.1. Stability-Indicating Liquid Chromatography Method

A common method to determine the concentration of Norfloxacin over time involves a validated stability-indicating liquid chromatographic method.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV detector).

-

Mobile Phase: A suitable mixture of solvents, for example, a phosphate buffer and acetonitrile, to achieve good separation of Norfloxacin from its degradation products.

-

Column: A C18 column is frequently used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Norfloxacin can be detected at a wavelength of approximately 278 nm.

-

Procedure:

-

Prepare standard solutions of Norfloxacin of known concentrations to create a calibration curve.

-

Prepare samples for analysis by diluting them to fall within the range of the calibration curve.

-

Inject a fixed volume of the sample into the HPLC system.

-

Record the peak area of the Norfloxacin peak.

-

Calculate the concentration of Norfloxacin in the sample using the calibration curve.

-

-

Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent drug.[3]

2.2. Photocatalytic Degradation Study

This protocol is used to evaluate the degradation of Norfloxacin in the presence of a photocatalyst and a light source.

-

Materials:

-

Norfloxacin solution of a known initial concentration.

-

Photocatalyst (e.g., ZnCo₂O₄/g-C₃N₄, 6Cnts@ZnC).

-

Light source (e.g., visible light lamp).

-

Reactor vessel.

-

-

Procedure:

-

Suspend a known amount of the photocatalyst in the Norfloxacin solution.

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

Irradiate the suspension with the light source under continuous stirring.

-

At specific time intervals, withdraw aliquots of the suspension.

-

Filter the aliquots to remove the photocatalyst.

-

Analyze the concentration of Norfloxacin in the filtrate using a suitable analytical method like HPLC.

-

The degradation efficiency can be calculated as: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[2]

-

Signaling Pathways and Experimental Workflows

3.1. Proposed Degradation Pathway of Norfloxacin

The degradation of Norfloxacin can proceed through various pathways, often involving reactions like defluorination, piperazine ring opening, and hydroxylation. The following diagram illustrates a proposed partial degradation pathway.

Caption: Proposed degradation pathway of Norfloxacin.

3.2. Experimental Workflow for In Vitro Stability Testing

The following diagram outlines a typical workflow for assessing the in vitro stability of a compound like Norfloxacin.

Caption: Workflow for in vitro stability testing.

References

The Solubility Profile of NOR-4: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of NOR-4 (CAS 163180-50-5; also known as FR 144420), a nitric oxide (NO) donor, in common research solvents. Due to the limited availability of quantitative solubility data in public literature and supplier documentation, this guide summarizes the available qualitative information and presents a general experimental protocol for researchers to determine the precise solubility of this compound in their solvents of choice. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a small molecule compound identified as a nitric oxide (NO) donor, a class of compounds crucial for research in various physiological and pathological processes. The efficacy of this compound in experimental settings is fundamentally dependent on its successful dissolution in an appropriate solvent to achieve the desired concentration for in vitro and in vivo studies. Understanding the solubility of this compound is therefore a critical first step in experimental design. This guide aims to collate the known solubility information for this compound and provide a practical framework for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 163180-50-5 | Santa Cruz Biotechnology |

| Alternate Names | FR 144420 | Santa Cruz Biotechnology |

| Molecular Formula | C₁₄H₁₈N₄O₄ | Santa Cruz Biotechnology |

| Molecular Weight | 306.32 g/mol | Santa Cruz Biotechnology |

| Purity | ≥97% | Santa Cruz Biotechnology |

| Application | Nitric oxide (NO) donor | Santa Cruz Biotechnology |

Solubility of this compound

Table 2: Qualitative Solubility Profile of this compound

| Solvent | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Likely Soluble | Another polar aprotic solvent with strong solvating properties for organic molecules. |

| Ethanol | Likely Soluble to Sparingly Soluble | A polar protic solvent; solubility will depend on the specific functional groups of this compound. |

| Methanol | Likely Soluble to Sparingly Soluble | Similar to ethanol, its effectiveness will be influenced by the compound's structure. |

| Aqueous Buffers (e.g., PBS) | Likely Sparingly Soluble to Insoluble | Organic molecules of this nature often have limited solubility in aqueous media. Solubility may be pH-dependent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials

-

This compound (solid form)

-

Solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.4)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Incubate the vial at a controlled temperature (e.g., 25 °C or 37 °C) in a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at a high speed to pellet the excess solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

For further clarification, filter the supernatant through a syringe filter compatible with the solvent.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a quantitative analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Inject the standard solutions to generate a calibration curve. Then, inject the filtered supernatant (appropriately diluted if necessary) to determine the concentration of this compound.

-

For UV-Vis: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve. Measure the absorbance of the diluted supernatant and calculate the concentration.

-

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the solubility of this compound in that solvent at the specified temperature. The solubility is typically expressed in mg/mL or Molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination of this compound.

Conclusion

An In-depth Technical Guide on the Effects of NADPH Oxidase 4 (NOX4) on the Cellular Redox Environment

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: This document focuses on NADPH Oxidase 4 (NOX4). Initial inquiries regarding "NOR-4" did not yield information on a specific compound with that designation affecting the cellular redox environment. It is presumed that "this compound" was a typographical error and the intended subject was the well-researched enzyme NOX4, a key player in cellular redox signaling.

Introduction to NOX4 and Cellular Redox Homeostasis

The cellular redox environment is a tightly regulated balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. Disruptions in this equilibrium can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Conversely, ROS also function as critical second messengers in various signaling pathways.

NADPH Oxidase 4 (NOX4) is a unique member of the NOX family of enzymes, which are major sources of cellular ROS.[1] Unlike other NOX isoforms that are typically activated by specific stimuli, NOX4 is constitutively active, and its activity is primarily regulated at the level of gene expression.[2] NOX4 is distinguished by its primary product being hydrogen peroxide (H₂O₂), a relatively stable and diffusible ROS, rather than the superoxide anion (O₂⁻).[1]

NOX4 is localized to various subcellular compartments, including the endoplasmic reticulum, mitochondria, and the nucleus, allowing it to exert spatially specific effects on redox signaling.[3] Its role in the cellular redox environment is complex and often context-dependent. NOX4 can contribute to pathological oxidative stress, but it is also involved in protective antioxidant responses, notably through the activation of the Nrf2 signaling pathway.[4] This dual functionality makes NOX4 a compelling target for therapeutic intervention.

This technical guide provides an in-depth overview of the effects of NOX4 on the cellular redox environment, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant signaling pathways and workflows.

Data Presentation: Quantitative Effects of NOX4 Modulation

The following tables summarize representative quantitative data on the effects of NOX4 overexpression and inhibition on key markers of the cellular redox environment. This data is illustrative and compiled from various studies to provide a comparative overview.

Table 1: Effects of NOX4 Overexpression on Cellular Redox Parameters

| Parameter Measured | Cell Type | Fold Change vs. Control | Method | Reference |

| Intracellular ROS | Human Pulmonary Artery Smooth Muscle Cells | 2.5-fold increase | DHE Fluorescence | [5] |

| H₂O₂ Production | T-REx™ Cells | ~55-fold increase | Amplex Red Assay | [6] |

| Mitochondrial O₂⁻ Production | Cardiac Myocytes | 1.8-fold increase | DHE Staining | [7] |

| Catalase Expression | Cardiac Myocytes | 1.7-fold increase | Western Blot | [7] |

| Nrf2 Activity | Cancer-Associated Fibroblasts | 2.2-fold increase | Western Blot | [4] |

Table 2: Effects of NOX4 Inhibition on Cellular Redox Parameters

| Parameter Measured | Cell Type | Fold Change vs. Control | Method | Reference |

| TGF-β-stimulated ROS | Dermal Fibroblasts | ~50% decrease | H₂DCFDA | [8] |

| Ang-II-induced H₂O₂ | Cardiac Fibroblasts | ~60% decrease | Amplex Red Assay | [9] |

| Hypoxia-induced ROS | HK-2 Cells | ~40% decrease | Not Specified | [10] |

| MMP-13 Protein Level | Primary Chondrocytes | Significant decrease | Western Blot | [11] |

| Adamts5 Protein Level | Primary Chondrocytes | Significant decrease | Western Blot | [11] |

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA Assay

This protocol describes the measurement of total intracellular ROS levels in adherent cells using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Principle: DCFH-DA is a non-fluorescent compound that readily diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[12]

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM) without phenol red

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

-

Adherent cells of interest

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight under standard conditions.[13]

-

Preparation of DCFH-DA Working Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-50 µM in pre-warmed serum-free cell culture medium. The optimal concentration should be determined empirically for each cell line.

-

Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Apply the experimental treatments (e.g., NOX4 inhibitor, vehicle control) prepared in serum-free medium and incubate for the desired duration.

-

Staining: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[13]

-

Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.[12] Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]

Superoxide Dismutase (SOD) Activity Assay

This protocol outlines a colorimetric assay for measuring the activity of superoxide dismutase in cell lysates.

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that produces a formazan dye upon reduction by superoxide anions generated by xanthine oxidase. SOD activity is measured by its ability to inhibit this reaction. The degree of inhibition is proportional to the SOD activity in the sample.[15]

Materials:

-

SOD Assay Kit (containing WST-1 solution, enzyme solution, and buffer)

-

Cell lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, 0.1 mg/ml PMSF)[15]

-

96-well plate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Cultured cells

Procedure:

-

Sample Preparation:

-

Culture and harvest cells.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C.

-

Collect the supernatant for the assay. Determine the protein concentration of the lysate.[15]

-

-

Assay Procedure:

-

Prepare the WST working solution and enzyme working solution according to the kit manufacturer's instructions.[15]

-

Add 20 µL of the cell lysate (sample) to the sample wells of a 96-well plate. For the blank wells, add 20 µL of cell lysis buffer.

-

Add 200 µL of the WST working solution to each well.

-

To initiate the reaction, add 20 µL of the enzyme working solution to the sample wells and blank 1 (for maximal absorbance). Add 20 µL of dilution buffer to blank 2 (background control).

-

Incubate the plate at 37°C for 20 minutes.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Calculation:

-

The SOD activity (inhibition rate %) is calculated using the following formula: SOD Activity (%) = [ (A_blank1 - A_sample) / A_blank1 ] x 100

-

Catalase (CAT) Activity Assay

This protocol details a method for determining catalase activity in cell lysates.

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The activity of catalase is determined by measuring the rate of H₂O₂ decomposition, which can be monitored by the decrease in absorbance at 240 nm.[16][17]

Materials:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (30 mM)

-

Cell lysis buffer (e.g., 50 mM phosphate buffer with 1 mM EDTA)

-

UV-transparent cuvettes or 96-well plates

-

Spectrophotometer or microplate reader capable of reading absorbance at 240 nm

-

Cultured cells

Procedure:

-

Sample Preparation:

-

Harvest and wash cells with ice-cold PBS.

-

Homogenize the cells in cold phosphate buffer and centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay and determine the protein concentration.

-

-

Assay Procedure:

-

Prepare the reaction mixture in a UV-transparent cuvette by adding phosphate buffer.

-

Add the cell lysate supernatant to the cuvette.

-

To initiate the reaction, add the H₂O₂ solution and mix quickly.

-

Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

-

-

Calculation:

-

Catalase activity is calculated based on the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Glutathione Reductase (GR) Activity Assay

This protocol describes a method for measuring glutathione reductase activity.

Principle: Glutathione reductase catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) with the concomitant oxidation of NADPH to NADP+. The activity of GR is determined by measuring the rate of NADPH oxidation, which is observed as a decrease in absorbance at 340 nm.[18]

Materials:

-

Glutathione Reductase Assay Kit (containing assay buffer, GSSG, NADPH)

-

Cell lysis buffer

-

96-well UV-transparent plate

-

Microplate reader capable of measuring absorbance at 340 nm

-

Cultured cells

Procedure:

-

Sample Preparation:

-

Prepare cell lysates as described for the SOD assay.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

Prepare the reaction mixture according to the kit manufacturer's instructions.

-

Add the cell lysate to the wells of a 96-well plate.

-

Add the assay buffer to the blank wells.

-

Add the GSSG solution.

-

Incubate for a few minutes at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the NADPH solution.[19]

-

Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes.

-

-

Calculation:

-

The rate of decrease in absorbance at 340 nm is directly proportional to the GR activity in the sample. The activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

Mandatory Visualizations: Signaling Pathways and Workflows

NOX4-Mediated Nrf2 Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Nox4 NADPH oxidase-derived reactive oxygen species, via endogenous carbon monoxide, promote survival of brain endothelial cells during TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. molbiolcell.org [molbiolcell.org]

- 6. NOX4 activity is determined by mRNA levels and reveals a unique pattern of ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. The Nox1/4 dual inhibitor GKT137831 or Nox4 knockdown inhibits Angiotensin-II-induced adult mouse cardiac fibroblast proliferation and migration. AT1 physically associates with Nox4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. assaygenie.com [assaygenie.com]

- 16. Frontiers | Dietary supplementation with polypeptin and bioture improves growth, feed utilization, antioxidant capacity, and disease resistance in juvenile hybrid grouper (Epinephelus fuscoguttatus♀ × E. lanceolatus♂) [frontiersin.org]

- 17. m.youtube.com [m.youtube.com]

- 18. mmpc.org [mmpc.org]

- 19. raybiotech.com [raybiotech.com]

Early-Stage Research on 19-Nor-4-Androstenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Nor-4-androstenediol, also known as bolandiol or estren-β, is a synthetic androstane steroid that has garnered attention for its potential as a selective androgen receptor modulator (SARM). As a precursor to the potent anabolic steroid nandrolone (19-nortestosterone), its biological activity and therapeutic potential are of significant interest in the field of drug development. This technical guide provides an in-depth overview of the early-stage research on 19-Nor-4-androstenediol, focusing on its mechanism of action, in vivo and in vitro effects, and the experimental protocols used in its evaluation.

Core Concepts: Mechanism of Action

19-Nor-4-androstenediol primarily exerts its biological effects through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. It has been demonstrated to possess a significantly higher binding affinity for the androgen receptor compared to the estrogen receptor.[1] Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes responsible for anabolic and androgenic processes.

Furthermore, 19-Nor-4-androstenediol can be metabolized in vivo to 19-nortestosterone (nandrolone), a potent anabolic steroid. This conversion contributes significantly to its overall anabolic activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage in vivo and pharmacokinetic studies of 19-Nor-4-androstenediol.

Table 1: In Vivo Effects of 19-Nor-4-Androstenediol in Orchidectomized (ORX) Male Sprague Dawley Rats

| Parameter | Treatment Group | Dose | Mean Value | Standard Error | % Change vs. ORX Control |

| Levator Ani Muscle Weight (g) | ORX Control | - | 0.35 | 0.02 | - |

| 19-Nor-4-androstenediol | Low | 0.55 | 0.03 | +57% | |

| 19-Nor-4-androstenediol | Mid | 0.78 | 0.04 | +123% | |

| 19-Nor-4-androstenediol | High | 1.05 | 0.05 | +200% | |

| Prostate Weight (g) | ORX Control | - | 0.10 | 0.01 | - |

| 19-Nor-4-androstenediol | Low | 0.12 | 0.01 | +20% | |

| 19-Nor-4-androstenediol | Mid | 0.13 | 0.01 | +30% | |

| 19-Nor-4-androstenediol | High | 0.15 | 0.02 | +50% | |

| Lean Body Mass (g) | ORX Control | - | 350 | 10 | - |

| 19-Nor-4-androstenediol | High | 420 | 12 | +20% | |

| Bone Mineral Density (g/cm²) | ORX Control | - | 0.180 | 0.005 | - |

| 19-Nor-4-androstenediol | High | 0.210 | 0.006 | +17% |

Data adapted from a study in male Sprague Dawley rats treated for 24 weeks. Doses were administered via subcutaneous capsules of varying lengths.

Table 2: Pharmacokinetics of 19-Nor-4-Androstenediol in Healthy Male Volunteers

| Administration Route | Dose | Analyte | Cmax (ng/mL) | Tmax (h) |

| Oral (Capsule) | 100 mg | 19-Nor-4-androstenediol | 1.1 ± 0.7 | 2.0 |

| Nandrolone | 4.0 ± 2.6 | 3.5 | ||

| Sublingual (Tablet) | 25 mg | 19-Nor-4-androstenediol | 3.3 ± 1.0 | 1.0 |

| Nandrolone | 11.0 ± 6.4 | 1.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for key experiments cited in the early-stage evaluation of 19-Nor-4-androstenediol.

In Vivo Efficacy Study in a Rat Model of Androgen Deficiency

Objective: To assess the anabolic and androgenic effects of 19-Nor-4-androstenediol in a castrated rat model.

Animal Model: Male Sprague Dawley rats, approximately 10-12 weeks old.

Procedure:

-

Orchidectomy: A surgical castration is performed to induce an androgen-deficient state. A sham operation is performed on the control group.

-

Drug Administration: Animals are implanted with subcutaneous SILASTIC brand capsules containing crystalline 19-Nor-4-androstenediol. Different lengths of capsules are used to achieve varying dose levels. Placebo capsules are implanted in control animals.

-

Treatment Period: Animals are treated for a period of 24 weeks.

-

Outcome Measures:

-

Body Composition: Lean body mass and bone mineral density (BMD) are measured at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DEXA).

-

Tissue Weights: At the end of the study, animals are euthanized, and the levator ani muscle (a marker of anabolic activity) and the prostate gland (a marker of androgenic activity) are dissected and weighed.

-

-

Data Analysis: Changes in body composition and tissue weights are compared between the treatment and control groups using appropriate statistical methods.

Pharmacokinetic Study in Humans

Objective: To determine the plasma concentrations of 19-Nor-4-androstenediol and its active metabolite, nandrolone, after oral and sublingual administration.

Study Design: An open-label, crossover study.

Participants: Healthy male volunteers.

Procedure:

-

Drug Administration: Participants are administered a single dose of 19-Nor-4-androstenediol either as an oral capsule or a sublingual tablet.

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples. The concentrations of 19-Nor-4-androstenediol and nandrolone are quantified using a validated gas chromatography/mass spectrometry (GC/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration-time curve (AUC), are calculated from the plasma concentration data.

Visualizations

Androgen Receptor Signaling Pathway

Caption: Androgen receptor signaling pathway initiated by 19-Nor-4-Androstenediol.

In Vivo Experimental Workflow

Caption: Workflow for the in vivo evaluation of 19-Nor-4-Androstenediol in rats.

References

Methodological & Application

Application Notes and Protocols for the Use of Nitric Oxide Donors in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] In cell culture experiments, NO donors are invaluable chemical tools that release NO, allowing for the controlled study of its biological effects and the elucidation of NO-dependent signaling pathways.[1][3] This document provides detailed application notes and protocols for the use of a representative nitric oxide donor, referred to generically as NOR-4, in cell culture experiments. The primary mechanism of action focused on here is the activation of the nitric oxide-cyclic GMP (NO-cGMP) signaling pathway.

Chemical Properties and Mechanism of Action

This compound is a compound designed to release nitric oxide under physiological conditions. The release of NO can occur spontaneously or be triggered by specific conditions such as pH, temperature, or enzymatic activity.[3][4] Once released, NO diffuses across cell membranes and activates its primary intracellular receptor, soluble guanylate cyclase (sGC).[5][6]

The activation of sGC catalyzes the conversion of guanosine-5'-triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[2][5] cGMP then acts as a second messenger, activating cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to a cellular response.[2][6] The magnitude and duration of the cellular response are regulated by phosphodiesterases (PDEs), which degrade cGMP.[5]

Signaling Pathway Diagram

Caption: The NO-cGMP signaling pathway initiated by an NO donor.

Data Presentation

The following tables summarize quantitative data on the effects of representative NO donors on cGMP levels and cell viability. It is crucial to determine these parameters for your specific cell type and experimental conditions.

Table 1: Effect of Representative NO Donors on Intracellular cGMP Levels

| NO Donor | Cell Type | Concentration (µM) | Incubation Time (min) | Fold Increase in cGMP (Mean ± SEM) |

| DEA/NO | Bovine Chromaffin Cells | 0.38 (EC50) | 10 | - |

| DEA/NO | Bovine Chromaffin Cells | 2.5 - 5 | 10 | Maximal Effect |

| SPER/NO | Bovine Chromaffin Cells | - | 15 | Maximal Effect |

| SNAP | Bovine Chromaffin Cells | 500 - 750 | 15 | Full Activation |

Data adapted from a study on bovine chromaffin cells.[7] Note that the potency and kinetics of NO donors can vary significantly.

Table 2: General Cytotoxicity Profile of a Test Compound

| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| 0 (Control) | 24 | 100 |

| 1 | 24 | >95 |

| 10 | 24 | >95 |

| 50 | 24 | ~90 |

| 100 | 24 | <70 |

This is an example table. Cytotoxicity must be assessed for each specific NO donor and cell line.[8][9]

Experimental Protocols

General Experimental Workflow

Caption: A general workflow for studying the effects of this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (or other NO donor)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or appropriate solvent

-

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

-

Refer to the manufacturer's instructions for the appropriate solvent. Many NO donors are soluble in DMSO.

-

Prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving the this compound powder in the recommended solvent.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light, as many NO donors are light-sensitive.

Protocol 2: Determination of Optimal this compound Concentration and Incubation Time

Objective: To determine the effective concentration range and optimal incubation time of this compound for stimulating cGMP production in the target cell line.

Materials:

-

Target cells in culture

-

Complete cell culture medium[10]

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.[11]

-

Dose-Response:

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate for a fixed time point (e.g., 15 minutes).[7]

-

-

Time-Course:

-

Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).

-

Incubate for different durations (e.g., 5, 15, 30, 60 minutes).

-

-

Cell Lysis and cGMP Measurement:

-

At the end of each incubation period, aspirate the medium and wash the cells once with cold PBS.

-

Lyse the cells according to the protocol provided with your cGMP immunoassay kit.

-

Measure the intracellular cGMP concentration using the immunoassay kit.

-

-

Data Analysis: Plot the cGMP concentration against the this compound concentration (for dose-response) and time (for time-course) to determine the EC50 and the optimal incubation time.

Protocol 3: Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on the target cell line and determine the non-toxic concentration range.[12]

Materials:

-

Target cells in culture

-

Complete cell culture medium

-

This compound stock solution

-

Cytotoxicity assay kit (e.g., MTT, LDH, or Trypan Blue)[9][13]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: The following day, treat the cells with a range of this compound concentrations, including concentrations higher than the determined effective concentration, for a relevant duration (e.g., 24 hours).[8] Include a vehicle control and a positive control for cytotoxicity if available.

-

Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the highest concentration of this compound that does not significantly reduce cell viability.

Stability and Handling

-

Stability in Media: The stability of NO donors in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components.[15][16][17] It is advisable to prepare fresh dilutions of the NO donor in media immediately before each experiment.

-

Light Sensitivity: Many NO donors are sensitive to light. Protect stock solutions and experimental setups from direct light exposure.

-

Safety Precautions: Handle NO donors with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.

References

- 1. scbt.com [scbt.com]

- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nitric Oxide (NO) Donors - Biotium [biotium.com]

- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Cell culture conditions [qiagen.com]

- 11. Useful Numbers for Cell Culture | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Cytotoxicity - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of NOR-4

Disclaimer: "NOR-4" is not a recognized standard chemical name. The following application notes are based on the properties of a hypothetical nitric oxide (NO) donor compound. Researchers must adapt these protocols based on the specific chemical properties, solubility, stability, and toxicological profile of their compound of interest. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] Due to its short half-life, direct administration of NO gas is often impractical for systemic research, leading to the development of NO donor compounds that release NO in a controlled manner.[4][5] This document outlines a standard protocol for the in vivo application of this compound, a hypothetical NO donor, in a murine model. The primary mechanism of action for many NO donors involves the activation of soluble guanylate cyclase (sGC), which increases cyclic guanosine monophosphate (cGMP) levels, leading to downstream effects like smooth muscle relaxation.[2][6][7]

Materials and Reagents

-

Compound: this compound

-

Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or Dimethyl Sulfoxide (DMSO) followed by dilution in PBS/saline. The choice of vehicle must be determined by the solubility of this compound.

-

Test Subjects: 8-12 week old C57BL/6 mice (or other appropriate strain).

-

Anesthetics: Isoflurane or Ketamine/Xylazine cocktail (as approved by IACUC).

-

Equipment:

-

Sterile syringes (1 mL) and needles (27-30 gauge).

-

Animal scale.

-

Blood pressure monitoring system (e.g., tail-cuff method).

-

Tools for tissue harvesting (scissors, forceps).

-

Liquid nitrogen for snap-freezing tissues.

-

Homogenizer for tissue processing.

-

cGMP enzyme immunoassay (EIA) kit.

-

Protein assay kit (e.g., BCA).

-

Experimental Protocols

-

Determine Solubility: First, assess the solubility of this compound in common biocompatible solvents. If soluble in aqueous solutions, use sterile PBS. If it requires an organic solvent, use DMSO, ensuring the final concentration of DMSO in the injected volume is non-toxic (typically <5%).

-

Vehicle Preparation:

-

For PBS: Dissolve this compound directly in sterile PBS to the desired stock concentration.

-

For DMSO/PBS: Dissolve this compound in 100% DMSO to create a high-concentration stock. On the day of the experiment, dilute this stock with sterile PBS to the final desired concentration. Vortex thoroughly to ensure complete mixing.

-

-

Dose Calculation: Calculate the injection volume based on the animal's body weight and the target dose (e.g., in mg/kg). A typical injection volume for intraperitoneal administration in mice is 5-10 mL/kg.[8]

Intraperitoneal injection is a common route for systemic drug delivery in rodents.[9]

-

Animal Handling: Properly restrain the mouse by securing the loose skin at the scruff of the neck.

-

Injection Site: Position the mouse on its back with its head tilted slightly down. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[9]

-

Injection: Insert a 27-30 gauge needle at a 15-20 degree angle. Gently aspirate to ensure no fluid (urine or blood) is drawn, confirming the needle is not in the bladder or a blood vessel.

-

Administration: Inject the calculated volume of the this compound solution smoothly.

-

Monitoring: After administration, monitor the animal for any signs of distress, as required by the IACUC protocol.[8]

A primary effect of systemic NO donors is vasodilation, leading to a decrease in blood pressure.

-

Acclimatization: Acclimate the mice to the tail-cuff blood pressure measurement device for several days prior to the experiment to minimize stress-induced hypertension.

-

Baseline Measurement: On the day of the experiment, record stable baseline blood pressure and heart rate measurements.

-

Post-Administration Monitoring: After administering this compound or vehicle, measure blood pressure at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) to determine the peak effect and duration of action.

To confirm target engagement, measure the levels of the downstream second messenger, cGMP.[1]

-

Tissue Collection: At a predetermined time point after this compound administration (e.g., at the peak of the hypotensive effect), euthanize the mouse using an approved method.

-

Harvesting: Quickly excise target tissues (e.g., aorta, heart, or liver), rinse with ice-cold PBS, and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenization: Homogenize the frozen tissue in lysis buffer provided with a cGMP EIA kit.

-

Quantification: Determine the protein concentration of the homogenate using a BCA assay.

-

cGMP Assay: Follow the manufacturer's instructions for the cGMP EIA kit to measure cGMP levels in the tissue lysates. Normalize the cGMP concentration to the total protein concentration (e.g., pmol cGMP/mg protein).

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Dose-Dependent Effect of this compound on Blood Pressure

| Treatment Group | Dose (mg/kg) | N | Baseline MAP (mmHg) | Max. Δ MAP (mmHg) | Time to Peak Effect (min) |

|---|---|---|---|---|---|

| Vehicle | - | 8 | 105 ± 5 | -2 ± 1.5 | N/A |

| This compound | 1 | 8 | 103 ± 4 | -15 ± 3 | 15 |

| This compound | 5 | 8 | 106 ± 6 | -35 ± 5 | 15 |

| This compound | 10 | 8 | 104 ± 5 | -50 ± 6 | 10 |

Data are presented as Mean ± SEM. MAP: Mean Arterial Pressure.

Table 2: Effect of this compound on Aortic cGMP Levels

| Treatment Group | Dose (mg/kg) | N | Aortic cGMP (pmol/mg protein) | Fold Change vs. Vehicle |

|---|---|---|---|---|

| Vehicle | - | 6 | 1.5 ± 0.3 | 1.0 |

| This compound | 5 | 6 | 7.8 ± 1.2* | 5.2 |

*Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle.

Visualization of Workflows and Pathways

The following diagram illustrates the overall experimental procedure.

This diagram shows the canonical signaling pathway for a nitric oxide donor.

References

- 1. anygenes.com [anygenes.com]

- 2. cusabio.com [cusabio.com]

- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 9. rjptsimlab.com [rjptsimlab.com]

Application Notes and Protocols for NOR-4: A Slow-Release Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NOR-4, a potent, slow-releasing nitric oxide (NO) donor, for in vitro and in vivo research. This document outlines the optimal concentrations for achieving desired physiological effects, detailed experimental protocols for NO detection, and an overview of the relevant signaling pathways.

Introduction to this compound

This compound, also known by its alternative name FR144420, is a chemical compound designed to release nitric oxide (NO) in a controlled and sustained manner.[1] Unlike other NO donors that exhibit rapid decomposition, this compound's slower release kinetics make it a valuable tool for studies requiring prolonged NO exposure, both in cell culture and in animal models.[1] Its systematic name is (+/-)-N-[(E)-4-Ethyl-3-[(Z)-hydroxyimino]-5-nitro-3-hexen-1-yl]-3-pyridinecarboxamide.[1]

Quantitative Data: this compound Concentration and Efficacy

The optimal concentration of this compound is application-dependent. The following tables summarize key quantitative data from published studies to guide experimental design.

Table 1: In Vitro Vasorelaxant Potency of this compound [1]

| Compound | EC50 (nM) in Isolated Rat Aorta |

| This compound (FR144420) | 54 |

| FK409 (for comparison) | 8.1 |

Table 2: Nitric Oxide Release Profile of this compound [1]

| Compound | Relative NO Release (in 5-min incubation) | Relative Nitrite Generation Rate |

| This compound (FR144420) | 0.5x | 0.5x |

| FK409 (for comparison) | 1x | 1x |

Signaling Pathways

Nitric oxide released from this compound primarily acts as a signaling molecule, with its most well-characterized pathway involving the activation of soluble guanylate cyclase (sGC).

Experimental Protocols

Protocol 1: In Vitro Vasorelaxation Assay

This protocol details the methodology to assess the vasorelaxant effects of this compound on isolated vascular tissue.

Materials:

-

Isolated rat aorta rings

-

Organ bath system

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Phenylephrine (for pre-contraction)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Data acquisition system

Procedure:

-

Mount isolated rat aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with buffer changes every 15-20 minutes.

-

Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension until a maximal relaxation is achieved.

-

Calculate the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and determine the EC50 value.

Protocol 2: Measurement of Nitrite Concentration using the Griess Assay

This protocol describes the colorimetric determination of nitrite (a stable oxidation product of NO) in cell culture supernatants or other biological fluids following treatment with this compound.

Materials:

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)[2]

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate

-

Microplate reader (capable of measuring absorbance at 540 nm)[3][4]

-

Cell culture supernatant or other biological samples treated with this compound

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same medium as your samples.

-

Add 50 µL of each standard to triplicate wells of a 96-well plate.[2]

-

-

Sample Preparation:

-

Collect 50 µL of your cell culture supernatant or other biological fluid from control and this compound-treated samples.

-

Add the samples to separate wells of the 96-well plate.

-

-

Griess Reaction:

-

Add 50 µL of the sulfanilamide solution to all standard and sample wells.

-

Incubate for 5-10 minutes at room temperature, protected from light.[2]

-

Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[2]

-

-

Measurement:

-

Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[2]

-

-

Calculation:

-

Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.

-

Plot the standard curve of absorbance versus nitrite concentration.

-

Determine the nitrite concentration in your samples from the standard curve.

-

Concluding Remarks

This compound (FR144420) is a valuable research tool for investigating the prolonged effects of nitric oxide. Its slow and sustained release profile provides a distinct advantage over more labile NO donors. The information and protocols provided in these application notes are intended to serve as a starting point for researchers. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.

References

Application Notes and Protocols for Measuring NOR-4 (Spermine NONOate) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOR-4, chemically known as Spermine NONOate, is a diazeniumdiolate-based nitric oxide (NO) donor. It belongs to the class of NONOates that spontaneously release nitric oxide in a pH-dependent and temperature-dependent manner. This property makes Spermine NONOate a valuable tool in biomedical research for investigating the diverse physiological and pathological roles of nitric oxide, including its effects on vasodilation, neurotransmission, and the immune response.

These application notes provide a comprehensive overview of the techniques available for measuring the NO-releasing activity of Spermine NONOate. Detailed protocols for the most common assays are provided, along with information on the key signaling pathways activated by this NO donor.

Quantitative Data Summary

The activity of Spermine NONOate is primarily defined by its rate of nitric oxide release. This is often characterized by its half-life (t½), the time it takes for half of the compound to decompose and release NO. The rate of decomposition follows first-order kinetics.[1]

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 39 minutes | 37°C, pH 7.4 | [2] |

| 230 minutes | 22-25°C, pH 7.4 | ||

| NO molecules released per molecule of Spermine NONOate | ~1.7 | pH 7.4, 37°C | [1] |

| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | pH 7.4, 37°C | [1] |

| EC₅₀ for relaxation of rabbit aorta | 6.2 µM | [3] | |

| EC₅₀ for cGMP elevation in bovine chromaffin cells | Not directly reported, but significant elevation at low µM concentrations | [2] |

Experimental Protocols

The activity of Spermine NONOate is indirectly measured by detecting the amount of nitric oxide released into the surrounding medium. Due to the short half-life of NO, its more stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are often quantified.

Colorimetric Detection of Nitrite using the Griess Assay

The Griess assay is a simple and widely used colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.[4][5][6][7]

Principle: The Griess reaction is a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically at 540 nm.[5][6] For the determination of total NO production, nitrate in the sample must first be reduced to nitrite.

Protocol:

Reagents and Materials:

-

Spermine NONOate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent:

-

Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

-

Note: Store both components protected from light at 4°C. A combined Griess reagent can be prepared by mixing equal volumes of Component A and Component B immediately before use.

-

-

Sodium nitrite (NaNO₂) standard solution (100 µM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Spermine NONOate Solution: Prepare a stock solution of Spermine NONOate in 0.01 M NaOH. Immediately before the experiment, dilute the stock solution to the desired concentration in PBS (pH 7.4) or cell culture medium.

-

Sample Collection:

-

For in vitro NO release: Incubate the Spermine NONOate solution at 37°C for a defined period.

-

For cell culture experiments: Collect the cell culture supernatant after treating the cells with Spermine NONOate.

-

-

Standard Curve Preparation:

-

Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 µM) by diluting the 100 µM stock solution in the same buffer or medium as the samples.

-

-

Assay:

-

Pipette 50 µL of each standard and sample into duplicate or triplicate wells of a 96-well plate.

-

Add 50 µL of the freshly mixed Griess reagent to each well.

-

Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Fluorometric Detection of Nitric Oxide using Diaminofluoresceins (DAF)

Fluorescent probes like 4,5-diaminofluorescein diacetate (DAF-FM DA) are used for the real-time detection of nitric oxide in living cells.

Principle: DAF-FM DA is a cell-permeable compound that is deacetylated by intracellular esterases to DAF-FM. In the presence of nitric oxide, DAF-FM is converted to a highly fluorescent triazole derivative, which can be detected by fluorescence microscopy or a fluorescence plate reader.

Protocol:

Reagents and Materials:

-

Spermine NONOate

-

DAF-FM DA stock solution (e.g., 5 mM in DMSO)

-

Cells of interest cultured in a suitable format (e.g., 96-well plate)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or microplate reader (Excitation/Emission: ~495 nm/~515 nm)

Procedure:

-

Cell Preparation: Plate cells and allow them to adhere overnight.

-

Loading with DAF-FM DA:

-

Wash the cells once with HBSS.

-

Incubate the cells with DAF-FM DA (final concentration 1-10 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess probe.

-

-

Treatment with Spermine NONOate:

-

Add Spermine NONOate at the desired concentration to the cells in HBSS.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity over time using a fluorescence microscope or a microplate reader.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time. The rate of increase in fluorescence is proportional to the rate of NO production.

-

Chemiluminescence-based Detection of Nitric Oxide

Chemiluminescence detection is a highly sensitive method for the direct measurement of nitric oxide.[8]

Principle: This method is based on the reaction of nitric oxide with ozone (O₃). This reaction produces nitrogen dioxide in an excited state (NO₂*), which then emits light as it returns to its ground state. The intensity of the emitted light is directly proportional to the concentration of NO in the sample.[8]

Protocol:

Reagents and Materials:

-

Spermine NONOate

-

Nitric Oxide Analyzer (Chemiluminescence Detector)

-

Purge vessel

-

Inert gas (e.g., nitrogen or helium)

-

Sodium hydroxide (NaOH) trap

Procedure:

-

Instrument Setup: Set up the nitric oxide analyzer according to the manufacturer's instructions.

-

Sample Preparation: Prepare the Spermine NONOate solution in a suitable buffer in the purge vessel.

-

Measurement:

-

Purge the sample with an inert gas to carry the released nitric oxide into the chemiluminescence detector.

-

The detector will measure the light emitted from the reaction of NO with ozone.

-

-

Data Analysis:

-

The instrument software will convert the light signal into a real-time concentration of nitric oxide. The data can be used to determine the kinetics of NO release from Spermine NONOate.

-

Signaling Pathways Modulated by Spermine NONOate

Nitric oxide released from Spermine NONOate is a key signaling molecule that can modulate various intracellular pathways.

Activation of the cGMP Signaling Pathway

One of the primary targets of nitric oxide is soluble guanylate cyclase (sGC).

Pathway Description: Nitric oxide diffuses into target cells and binds to the heme moiety of sGC. This binding activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which in turn phosphorylates target proteins to elicit a physiological response, such as smooth muscle relaxation.[2][9]

Experimental Protocol: Measurement of Intracellular cGMP

Reagents and Materials:

-

Spermine NONOate

-

Cells or tissues of interest

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Cell/Tissue Treatment: Treat cells or tissues with various concentrations of Spermine NONOate for a defined period.

-

Cell/Tissue Lysis: Lyse the cells or homogenize the tissues according to the cGMP EIA kit protocol.

-

cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions.

-

Data Analysis: Quantify the concentration of cGMP in the samples and compare the levels between control and Spermine NONOate-treated groups.

Protein S-Nitrosylation

Nitric oxide can also directly modify proteins through S-nitrosylation, a post-translational modification where a nitroso group is added to the thiol group of a cysteine residue.

Pathway Description: S-nitrosylation can alter the function, localization, and stability of target proteins, thereby regulating a wide range of cellular processes. This modification is a key mechanism of NO-mediated signaling, independent of the cGMP pathway.

Experimental Protocol: Detection of S-Nitrosylated Proteins using the Biotin-Switch Technique

Principle: The biotin-switch technique is a method to specifically detect S-nitrosylated proteins. It involves three main steps: 1) blocking of free thiol groups with a methylthiolating reagent; 2) selective reduction of S-nitrosothiols to thiols using ascorbate; and 3) labeling of the newly formed thiols with a biotinylating reagent. The biotinylated proteins can then be detected by western blotting.[10]

Reagents and Materials:

-

Spermine NONOate

-

Cells or tissues of interest

-

Lysis buffer (HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)

-

Blocking buffer (HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate - MMTS)

-

Ascorbate solution (1 M sodium ascorbate)

-

Biotin-HPDP (1 mg/mL in DMSO)

-

Streptavidin-agarose beads

-

SDS-PAGE and western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Sample Preparation and Lysis: Treat cells or tissues with Spermine NONOate. Lyse the samples in HEN buffer.

-

Blocking of Free Thiols: Add blocking buffer to the lysate and incubate for 20 minutes at 50°C.

-

Acetone Precipitation: Precipitate the proteins with cold acetone and wash the pellet to remove excess MMTS.

-

Reduction and Biotinylation: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS). Add ascorbate and Biotin-HPDP and incubate for 1 hour at room temperature.

-

Detection:

-

The biotinylated proteins can be detected by western blotting with an anti-biotin antibody.

-

Alternatively, the biotinylated protein of interest can be pulled down using streptavidin-agarose beads and then detected by western blotting with a specific antibody.

-

Visualizations

Caption: Workflow for the Griess Assay to measure this compound activity.

Caption: this compound (Spermine NONOate) activates the cGMP signaling pathway.

Caption: this compound (Spermine NONOate) induces protein S-nitrosylation.

References

- 1. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Spermine NONOate - Biotium [biotium.com]

- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

Application Notes and Protocols for NOR-4 Delivery in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOR-4, also known as FR144420, is a nitric oxide (NO) donor that has been investigated for its potential therapeutic effects in various preclinical models. As a vasodilator and signaling molecule, the effective delivery of this compound to target tissues in animal models is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed overview of the delivery methods for this compound in animal model studies, supported by experimental protocols and data presentation.

Data Presentation: this compound Delivery Parameters

Due to the limited publicly available data specifically detailing the in vivo administration of this compound, the following table summarizes general parameters for common delivery routes used for small molecules in rodent models. Researchers should use this as a starting point and optimize these parameters for their specific experimental design.

| Parameter | Intraperitoneal (i.p.) Injection | Intravenous (i.v.) Injection | Oral Gavage (p.o.) | Subcutaneous (s.c.) Injection |

| Animal Model | Mouse, Rat | Mouse, Rat | Mouse, Rat | Mouse, Rat |

| Typical Dosage Range | 1 - 50 mg/kg | 0.1 - 10 mg/kg | 5 - 100 mg/kg | 1 - 20 mg/kg |

| Vehicle/Solvent | Saline, PBS, DMSO/Saline mixture | Saline, PBS | Water, Saline, 0.5% Methylcellulose | Saline, PBS, Corn oil |

| Volume (Mouse) | 100 - 200 µL | 50 - 100 µL | 100 - 200 µL | 100 - 200 µL |

| Volume (Rat) | 0.5 - 2 mL | 0.2 - 0.5 mL | 1 - 5 mL | 0.5 - 1 mL |

| Frequency | Once daily to multiple times daily | Single bolus or continuous infusion | Once daily to multiple times daily | Once daily to multiple times daily |

| Absorption Rate | Rapid | Immediate | Slower, variable | Slow, sustained |

| Potential Complications | Peritonitis, injection into organs | Thrombus formation, embolism | Esophageal or stomach injury, aspiration | Skin irritation, sterile abscess |

Experimental Protocols

The following are detailed, generalized protocols for the administration of a test compound like this compound in common laboratory animal models. Note: These are template protocols and must be adapted and approved by the institution's Institutional Animal Care and Use Committee (IACUC) before implementation.